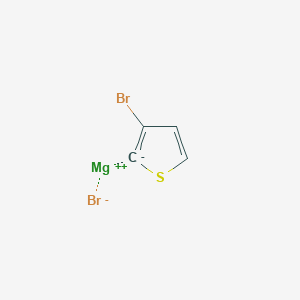

3-Bromo-2-thienylmagnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

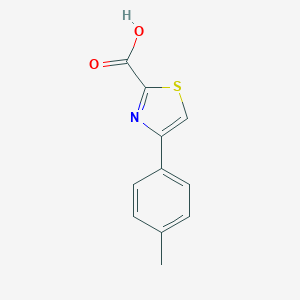

2-Thienylmagnesium bromide is a Grignard reagent that can be used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . Carbinols are further dehydrated to form 2-thienyl olefins .Molecular Structure Analysis

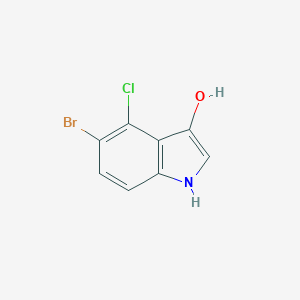

The molecular structure of 3-Bromo-2-thienylmagnesium bromide has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this reaction, 2-bromo-3-methoxythiophene was polymerized, and the products and reaction mechanism were analyzed .Physical And Chemical Properties Analysis

3-Bromo-2-thienylmagnesium bromide has a molecular weight of 267.25 . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Organic Synthesis

“3-Bromo-2-thienylmagnesium bromide” is often used in organic synthesis . Its unique properties make it an invaluable tool for creating complex organic molecules.

Grignard Reagent

This compound is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formation .

Synthesis of Carbinols

It can be used to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . Carbinols are further dehydrated to form 2-thienyl olefins .

Drug Discovery

Material Science

Chemical Research

“3-Bromo-2-thienylmagnesium bromide” can be used in chemical research as a reference compound or as a reagent in the synthesis of other chemicals .

Mechanism of Action

Target of Action

3-Bromo-2-thienylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formations . They are known to react with a variety of electrophilic compounds, including carbonyl compounds, epoxides, and alkyl halides .

Mode of Action

The mode of action of 3-Bromo-2-thienylmagnesium bromide, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to an electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The specific biochemical pathways affected by 3-Bromo-2-thienylmagnesium bromide would depend on the specific electrophilic target it reacts with. For example, if the target is a carbonyl compound, the reaction would result in the formation of a secondary or tertiary alcohol .

Result of Action

The result of the action of 3-Bromo-2-thienylmagnesium bromide is the formation of a new carbon-carbon bond in the target molecule . This can lead to the synthesis of a wide range of organic compounds, depending on the specific electrophilic target .

Action Environment

The action of 3-Bromo-2-thienylmagnesium bromide is highly dependent on the reaction conditions. Grignard reagents are known to be sensitive to moisture and air, and therefore, reactions involving these reagents are typically carried out under anhydrous conditions and under an inert atmosphere . The temperature and solvent can also significantly influence the reaction rate and product yield .

Safety and Hazards

properties

IUPAC Name |

magnesium;3-bromo-2H-thiophen-2-ide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Mg/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLNIVBOGAQIDY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS[C-]=C1Br.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2MgS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-thienylmagnesium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)

![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)

![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)